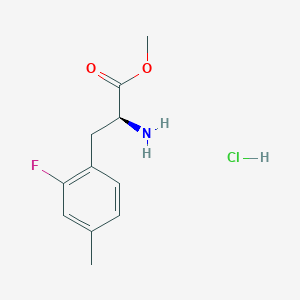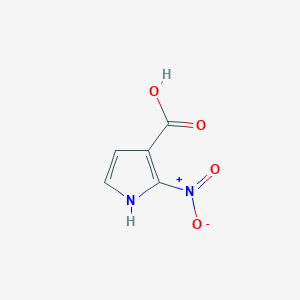
2-(Dicyclohexylphosphino)-2',4'-dimethylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that features a biphenyl backbone substituted with dicyclohexylphosphino and dimethyl groups. This compound is known for its utility as a ligand in various catalytic processes, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’-dimethyl-[1,1’-biphenyl]-2-yl lithium with dicyclohexylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is widely used in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions.
Coupling Reactions: Palladium catalysts are often employed, with bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in cross-coupling reactions, the products are typically biaryl compounds .
Applications De Recherche Scientifique
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has several applications in scientific research:
Biology: The compound is explored for its potential in modifying biological molecules through phosphine-mediated reactions.
Medicine: Research is ongoing to investigate its role in drug synthesis and development.
Mécanisme D'action
The mechanism by which Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
RuPhos: 2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl
Uniqueness
Dicyclohexyl(2’,4’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substitution pattern on the biphenyl backbone, which imparts distinct steric and electronic properties. These properties enhance its performance as a ligand in catalytic processes, making it more effective in certain reactions compared to its analogs .
Propriétés
Formule moléculaire |
C26H35P |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,4-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35P/c1-20-17-18-24(21(2)19-20)25-15-9-10-16-26(25)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h9-10,15-19,22-23H,3-8,11-14H2,1-2H3 |
Clé InChI |
AWWTYLRNALAXJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B12845798.png)













